Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(1,1'-biphenylyl)-
Description
Structural Significance of Benzimidazole-Thiourea Hybrids
Benzimidazole-thiourea hybrids combine the planar aromatic system of benzimidazole with the hydrogen-bonding thiourea group, enabling dual interactions with biological targets. Key structural features include:
- Benzimidazole Core : The bicyclic benzimidazole system provides rigidity and π-π stacking interactions, enhancing binding to enzyme active sites or DNA grooves. For example, in α-glucosidase inhibitors, benzimidazole derivatives exhibit IC₅₀ values up to 35.83 µM, outperforming acarbose (IC₅₀ = 774.5 µM).
- Thiourea Linker : The –N–C(=S)–N– moiety acts as a hydrogen-bond donor/acceptor, critical for stabilizing interactions with residues like aspartic acid in enzymes. Molecular docking studies reveal that thiourea derivatives form hydrogen bonds with α-glucosidase's catalytic pocket, explaining their enhanced inhibitory activity.
- Methoxy-Phenyl Bridge : The 4-(1H-benzimidazol-2-ylmethoxy)phenyl group introduces steric bulk and electronic effects, modulating solubility and target affinity.
Table 1: Structural Components and Their Roles
Historical Development of Biphenyl-Substituted Thiourea Compounds
The incorporation of biphenyl groups into thiourea derivatives represents a strategic evolution aimed at improving lipophilicity and target engagement. Key milestones include:
- Early Thiourea Derivatives : Initial studies focused on simple aryl-thioureas, such as metiamide, which suffered from toxicity due to thiourea instability.
- Bioisosteric Replacements : Cyanoguanidine and nitroethene groups replaced thiourea in drugs like cimetidine and ranitidine, reducing toxicity while retaining activity.
- Biphenyl Integration : The 1,1'-biphenylyl group was introduced to enhance aromatic stacking and hydrophobic interactions. For instance, biphenyl-substituted thioureas demonstrate improved blood-brain barrier penetration compared to mono-phenyl analogs.
Table 2: Evolution of Thiourea-Based Drug Design
Properties
CAS No. |
84494-47-3 |
|---|---|
Molecular Formula |
C27H22N4OS |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-3-(2-phenylphenyl)thiourea |
InChI |
InChI=1S/C27H22N4OS/c33-27(31-23-11-5-4-10-22(23)19-8-2-1-3-9-19)28-20-14-16-21(17-15-20)32-18-26-29-24-12-6-7-13-25(24)30-26/h1-17H,18H2,(H,29,30)(H2,28,31,33) |
InChI Key |
DLHIAHVRAZOOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=S)NC3=CC=C(C=C3)OCC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Biological Activity
Thiourea derivatives, particularly N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(1,1'-biphenylyl)-, have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article delves into the compound's structural characteristics, mechanisms of action, and its potential therapeutic applications based on recent research findings.
Structural Characteristics
N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(1,1'-biphenylyl)- is an organosulfur compound characterized by a thiourea moiety linked to a benzimidazole and biphenyl groups. Its molecular formula is , with a molecular weight of approximately 450.55 g/mol. The compound exhibits unique structural features that enhance its biological activity compared to simpler thioureas.
| Property | Value |
|---|---|
| Molecular Formula | C27H22N4OS |
| Molecular Weight | 450.55 g/mol |
| Density | 1.351 g/cm³ |
| Boiling Point | 703 ºC |
| Flash Point | 379 ºC |
Thiourea compounds often act as enzyme inhibitors and have been studied for their interactions with various biological targets:
- Enzyme Inhibition : Research indicates that thiourea derivatives can function as non-competitive inhibitors in metabolic pathways. For instance, they have been shown to inhibit thyroid peroxidase, an enzyme critical for thyroid hormone synthesis .
- Cell Signaling Modulation : Thiourea has been implicated in influencing cellular signaling pathways, which may have implications in cancer research by modulating enzyme activities associated with tumor progression.
Biological Activities
The biological activities of N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(1,1'-biphenylyl)- include:
- Antimicrobial Properties : Several studies have highlighted the antimicrobial effects of thiourea derivatives against various bacterial and fungal strains. This activity is attributed to their ability to disrupt microbial cell functions.
- Antitumor Effects : The compound has shown promise in preclinical studies as an antitumor agent. Its ability to inhibit specific enzymes involved in cancer metabolism suggests potential applications in cancer therapy.
Case Study 1: Antitumor Activity
A study on thiourea derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism was linked to the inhibition of key enzymes involved in cellular proliferation and survival.
Case Study 2: Antimicrobial Efficacy
Research conducted on various thiourea compounds revealed potent antibacterial activity against multidrug-resistant strains of bacteria. The study emphasized the potential use of these compounds in developing new antibiotics.
Scientific Research Applications
Antimicrobial Activity
Thiourea derivatives exhibit significant antimicrobial properties. Research indicates that compounds with benzimidazole moieties, similar to N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(1,1'-biphenylyl)-, have shown effectiveness against various bacterial strains. For instance:
- Compounds containing thiadiazole and thiazolone moieties demonstrated antibacterial activity comparable to standard antibiotics like gentamicin against Staphylococcus aureus and Escherichia coli .
- The specific derivative has been investigated for its potential as an enzyme inhibitor, which could be leveraged for therapeutic purposes .
Anticancer Potential
The anticancer applications of thiourea derivatives are notable. Studies have identified several benzimidazole-containing compounds that inhibit cancer cell growth effectively:
- Compounds with similar structures have been reported to exhibit cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
- Structure–activity relationship (SAR) studies have highlighted that modifications in the thiourea structure can enhance its selectivity and potency against cancer cells .
Coordination Chemistry
Thiourea derivatives can act as ligands in coordination chemistry due to their ability to form complexes with metal ions. The presence of sulfur in thiourea allows for strong coordination with various metal centers, leading to potential applications in:
- Catalysis
- Sensing technologies
- Development of new materials with tailored properties
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of thiourea derivatives, compounds similar to N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(1,1'-biphenylyl)- were synthesized and tested against gram-positive and gram-negative bacteria. The results indicated that these compounds exhibited moderate to high inhibition levels compared to traditional antibiotics .
Case Study 2: Anticancer Activity
Another study focused on the synthesis of benzimidazole derivatives revealed that certain modifications increased their efficacy against cancer cell lines. The compound's structure allowed it to inhibit key enzymes involved in cancer progression, making it a candidate for further development in anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Functional Group Variations
N-Benzoyl-N'-Phenyl Thioureas (BFTU Derivatives)
- Structure : Synthesized from benzoyl chloride and N-phenyl thiourea, these compounds (e.g., 2-Cl-BFTU, 4-Cl-BFTU) feature chloro-substituted benzoyl groups .
Br-LED209 (N-(4-Bromophenyl)-4-(3-Phenyl Thiourea)benzenesulfonamide)
- Structure : Incorporates a sulfonamide group and bromophenyl substituent .
- Key Differences : The sulfonamide group increases polarity and hydrogen-bonding capacity, while bromine adds steric bulk. The target compound’s benzimidazole may offer stronger interactions with enzymes like EGFR compared to Br-LED209’s sulfonamide .
EGFR-Targeting Thioureas (e.g., Compound 8b)
Key Observations :
- Solubility : The target compound’s biphenyl and benzimidazole groups likely reduce water solubility compared to sulfonamide or chloro-substituted derivatives .
- Bioactivity : While the target compound lacks reported data, analogs like compound 8b demonstrate that aromatic heterocycles (e.g., quinazoline) enhance kinase inhibition. The benzimidazole group may similarly target EGFR or related proteins .
Electrochemical and Crystallographic Insights
- Electrochemistry: Thioureas with nitro or cyano groups (e.g., N-(4-nitrobenzoyl)-N′-4-cyanophenyl thiourea) exhibit distinct reduction potentials in cyclic voltammetry, influenced by electron-withdrawing substituents . The target compound’s benzimidazole may stabilize charge transfer interactions.
- Crystallography : N-Cyclohexyl-N'-(4-nitrobenzoyl)thiourea forms dimers via N–H···S hydrogen bonds and π-π interactions . The biphenyl group in the target compound could enhance π-stacking in crystal lattices, affecting solubility and stability.
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this thiourea derivative typically involves:
Step 1: Preparation of the two aromatic amine precursors:
- 4-(1H-benzimidazol-2-ylmethoxy)aniline or its equivalent
- 1,1'-biphenyl-4-amine or a related biphenyl amine derivative
Step 2: Formation of the thiourea linkage by reaction of these amines with a suitable thiocarbonyl transfer reagent, commonly thiophosgene or an equivalent thiocarbonyl source.
Step 3: Purification and characterization of the final thiourea compound.
Detailed Synthetic Routes
Preparation of Aromatic Amines
4-(1H-benzimidazol-2-ylmethoxy)aniline is synthesized by:
- Alkylation of 4-aminophenol with a benzimidazole-2-ylmethyl halide under basic conditions to form the benzimidazol-2-ylmethoxyphenyl intermediate.
- This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.
1,1'-Biphenyl-4-amine is commercially available or can be prepared by:
- Nitration of biphenyl followed by reduction of the nitro group to the amine.
- Alternatively, Suzuki coupling of phenylboronic acid with 4-bromobenzenamine derivatives.
Thiourea Formation
The key step involves the reaction of the two amines with a thiocarbonyl reagent:
- Thiophosgene (CSCl2) is commonly used to convert amines into isothiocyanates, which then react with the second amine to form the thiourea.
- Alternatively, 1,1'-thiocarbonyldiimidazole or carbon disulfide with activating agents can be used.
Typical reaction conditions:
- Solvent: Dichloromethane, tetrahydrofuran, or ethanol
- Temperature: 0°C to room temperature to control reactivity and selectivity
- Base: Triethylamine or other organic bases to neutralize HCl formed during the reaction
The reaction proceeds via:
- Conversion of one amine to an isothiocyanate intermediate.
- Nucleophilic attack by the second amine on the isothiocyanate carbon.
- Formation of the thiourea linkage.
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of 4-aminophenol with benzimidazol-2-ylmethyl bromide | K2CO3, DMF, 80°C, 12 h | 75-85% | Controlled to avoid multiple substitutions |
| Preparation of 1,1'-biphenyl-4-amine | Nitration + reduction or Suzuki coupling | 70-90% | Purity critical for next step |
| Thiourea formation | Thiophosgene, triethylamine, DCM, 0°C to RT, 4-6 h | 60-80% | Reaction monitored by TLC and NMR |
Purification and Characterization
-
- Column chromatography on silica gel using gradient elution (e.g., hexane/ethyl acetate)
- Recrystallization from ethanol or ethyl acetate for high purity
-
- NMR (1H, 13C) to confirm aromatic and thiourea protons and carbons
- IR spectroscopy to identify characteristic thiourea C=S stretch (~1200-1400 cm⁻¹)
- Mass spectrometry (ESI-MS) for molecular ion confirmation
- Elemental analysis to verify composition
Research Findings and Optimization Notes
The choice of thiocarbonyl reagent significantly affects yield and purity. Thiophosgene is effective but toxic; safer alternatives like thiocarbonyldiimidazole are preferred in modern labs.
Reaction temperature control is critical to prevent side reactions such as polymerization or decomposition of sensitive benzimidazole moiety.
The order of amine addition can influence the selectivity of thiourea formation; typically, the more nucleophilic amine is converted first to isothiocyanate.
Solvent polarity impacts solubility and reaction rate; polar aprotic solvents favor the formation of intermediates.
Use of bases like triethylamine or sodium bicarbonate neutralizes HCl and drives the reaction forward.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| Aromatic amine synthesis (benzimidazolylmethoxyphenyl) | 4-aminophenol, benzimidazol-2-ylmethyl halide, K2CO3 | DMF, 80°C, 12 h | 75-85% | Alkylation step |
| Aromatic amine synthesis (biphenylyl amine) | Biphenyl, nitration/reduction or Suzuki coupling | Various | 70-90% | Commercially available alternatives exist |
| Thiourea coupling | Thiophosgene or thiocarbonyldiimidazole, triethylamine | DCM, 0°C to RT, 4-6 h | 60-80% | Key step forming thiourea bond |
| Purification | Silica gel chromatography, recrystallization | Ambient | - | Ensures high purity |
Q & A
Q. What are the common synthetic routes for preparing this thiourea derivative, and what key reaction conditions influence yield?
The compound can be synthesized via multi-step reactions involving coupling of benzimidazole and biphenyl precursors. Key steps include:
- Benzimidazole functionalization : Introducing methoxy groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Thiourea formation : Reacting isothiocyanate intermediates with aryl amines in anhydrous solvents (e.g., THF or DCM) at 0–5°C to minimize side reactions .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials . Yield optimization hinges on controlling reaction temperature, stoichiometry of reagents, and moisture exclusion .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what spectral markers should researchers prioritize?
- 1H/13C NMR : Confirm thiourea linkage (NH protons at δ 9.5–10.5 ppm) and aromatic proton environments of benzimidazole (δ 7.2–8.1 ppm) and biphenyl (δ 6.8–7.6 ppm) .
- IR spectroscopy : Validate thiourea C=S stretch (1200–1250 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Ensure molecular ion peaks align with calculated masses (±2 ppm) .
- X-ray crystallography (if crystals form): Resolve bond angles and planarity of the thiourea core .
Q. How can researchers screen biological activity, and what standard assays are applicable?
- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values <50 µg/mL indicate potency .
- Anticancer potential : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to cisplatin controls .
- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin or kinase inhibition) to measure Ki values .
Advanced Research Questions
Q. What strategies resolve low yields or impurity issues during synthesis?
- Side-reaction mitigation : Replace polar aprotic solvents (DMF) with dichloromethane to reduce hydrolysis of isothiocyanate intermediates .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling steps to improve biphenyl formation efficiency .
- In situ monitoring : Use TLC or HPLC to track reaction progress and terminate before byproduct formation .
Q. How should contradictory bioactivity data for similar thioureas be addressed?
- Meta-analysis : Compare assay conditions (e.g., pH, incubation time) across studies. For example, antimicrobial activity discrepancies may arise from variations in bacterial growth phases .
- Structural validation : Re-examine NMR/X-ray data of analogs to confirm reported structures, as impurities (e.g., unreacted amines) can skew bioactivity .
- Dose-response reevaluation : Reproduce experiments with standardized protocols (e.g., CLSI for antimicrobials) to validate IC₅₀/MIC trends .
Q. What computational approaches predict binding interactions with target enzymes?
- Molecular docking (AutoDock Vina) : Model interactions between the thiourea’s benzimidazole moiety and enzyme active sites (e.g., hydrophobic pockets in kinases) .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding pose retention .
- Validation : Cross-reference computational results with experimental IC₅₀ values and mutagenesis studies .
Q. How do substituent modifications on benzimidazole/biphenyl moieties affect bioactivity?
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups. Assess changes in:
- Lipophilicity : Measure logP values (HPLC) to correlate with membrane permeability .
- Bioactivity : Compare MIC/IC₅₀ shifts; fluorine substitutions often enhance antimicrobial potency .
- Crystallography : Resolve how substituents alter molecular packing and intermolecular interactions .
Q. What mechanistic insights explain enzyme inhibition by this thiourea derivative?
- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) .
- X-ray crystallography : Resolve ligand-enzyme co-crystals to identify hydrogen bonds between thiourea NH and catalytic residues .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to elucidate driving forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
